molecular formula C8H7N3O6 B14301724 N-(4-Hydroxy-3,5-dinitrophenyl)acetamide CAS No. 118828-85-6

N-(4-Hydroxy-3,5-dinitrophenyl)acetamide

Cat. No.: B14301724
CAS No.: 118828-85-6
M. Wt: 241.16 g/mol
InChI Key: DJJDJEGEEBJYIT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3,5-dinitrophenyl)acetamide (CAS 118828-85-6) is a chemical compound with the molecular formula C8H7N3O6 and a molecular weight of 241.158 g/mol . It serves as a versatile synthetic intermediate in organic and medicinal chemistry research. This compound is part of a broader class of acetamide derivatives studied for their biological activities. Related structural analogs have been investigated for their potential as novel analgesic and antipyretic agents that may lack the hepatotoxicity associated with compounds like acetaminophen . Its dinitrophenyl and acetamide functional groups make it a valuable precursor for synthesizing more complex heterocyclic systems. For instance, research explores the use of similar N-(2-hydroxy-3,5-dinitrophenyl)benzamide derivatives in the synthesis of 3-azabicyclo[3.3.1]nonane frameworks, which are structures of interest in drug discovery . Key physical properties include a calculated density of 1.667 g/cm³ and a flash point of 185.2°C . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118828-85-6

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

IUPAC Name

N-(4-hydroxy-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O6/c1-4(12)9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,13H,1H3,(H,9,12)

InChI Key

DJJDJEGEEBJYIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Studies of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive picture of the molecular framework of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can be constructed.

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

The aromatic protons on the phenyl ring are anticipated to appear as a singlet, due to their chemical equivalence, in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. This significant downfield shift is a result of the strong electron-withdrawing effects of the two nitro groups and the acetamido group.

The proton of the hydroxyl (-OH) group is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Similarly, the proton of the amide (N-H) group will also appear as a singlet, with its chemical shift influenced by hydrogen bonding interactions. The methyl protons of the acetamido group (-COCH₃) will give rise to a sharp singlet in the upfield region, generally around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H8.0 - 9.0Singlet
Hydroxyl-HVariableBroad Singlet
Amide-HVariableSinglet
Methyl-H2.0 - 2.5Singlet

Carbon Skeleton Analysis and Quaternary Carbon Assignment (¹³C NMR)

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. In the spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the acetamido group is typically found in the highly deshielded region of the spectrum, around 168-172 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield of the aromatic carbons due to the oxygen's electronegativity. The carbons bearing the nitro groups (C-NO₂) will also be significantly downfield. The unsubstituted aromatic carbons will be further upfield in the aromatic region. The methyl carbon of the acetamido group will resonate in the upfield region, typically between 20-30 ppm. Quaternary carbons, those not directly bonded to any protons, can be identified by their typically lower intensity signals in a standard ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic (C-OH)150 - 160
Aromatic (C-NO₂)140 - 150
Aromatic (C-H)115 - 125
Aromatic (C-NH)130 - 140
Methyl (CH₃)20 - 30

Advanced 2D NMR Techniques for Structural Confirmation (e.g., HMBC, HSQC)

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This experiment would show a cross-peak between the aromatic proton signal and its corresponding aromatic carbon signal, as well as a cross-peak between the methyl proton signal and the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. For this compound, HMBC would be crucial for confirming the connectivity of the functional groups to the aromatic ring. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as with the aromatic carbon to which the acetamido group is attached. Correlations between the aromatic protons and the neighboring quaternary carbons (C-OH, C-NO₂, and C-NH) would firmly establish the substitution pattern on the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds. nih.govresearchgate.netresearchgate.net

Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration is typically observed in the range of 3100-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations usually appear as weaker bands around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ is a clear indicator of the carbonyl group of the amide functionality (Amide I band).

N-O Stretching: The nitro groups will give rise to two strong characteristic bands: an asymmetric stretching vibration around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the amide group can be found in the 1200-1350 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Amide (-NH)N-H Stretch3100 - 3500
Carbonyl (C=O)C=O Stretch1650 - 1700
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1570
Nitro (-NO₂)Symmetric N-O Stretch1300 - 1370
Aromatic RingC=C Stretch1400 - 1600

Spectroscopic Signatures of Intermolecular Interactions

The presence of hydroxyl, amide, and nitro groups in this compound allows for the formation of significant intermolecular hydrogen bonds. These interactions can be observed in the vibrational spectra. The broadening of the O-H stretching band is a classic sign of hydrogen bonding. The position and shape of the N-H stretching band can also be affected by hydrogen bonding. In the solid state, these interactions can lead to shifts in the vibrational frequencies of the involved functional groups compared to their gas-phase or dilute solution spectra. For instance, the C=O stretching frequency may shift to a lower wavenumber due to its participation as a hydrogen bond acceptor. The study of these spectral shifts provides valuable information about the nature and strength of the intermolecular forces that govern the solid-state packing of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For instance, the molecular formula of N-(4-ethoxyphenyl)-N-hydroxy-acetamide has been determined to be C10H13NO3 with a molecular weight of 195.2151. nist.govnist.gov Similarly, N-(4-methoxyphenyl)-N-methyl-acetamide has a molecular formula of C10H13NO2 and a molecular weight of 179.2157. nist.gov The related compound, N-(2-hydroxy-3,5-dinitrophenyl)acetamide, has the molecular formula C8H7N3O6 and a molecular weight of 241.16 g/mol . epa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile molecules, as it minimizes fragmentation and allows for the detection of the molecular ion. ESI-MS has been successfully employed in the characterization of various compounds, including DNA and its complexes with drugs. This technique is instrumental in determining the non-covalent and covalent binding of ligands to DNA.

In the context of structural analogs, ESI-MS has been used to characterize 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628) and 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. researchgate.netresearchgate.net Furthermore, ESI-MS is a key technique in the analysis of various plant extracts and peptide fragments, demonstrating its broad applicability in natural product and protein research. researchgate.netresearcher.life

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and chromophoric behavior.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of a molecule is characterized by its wavelength of maximum absorption (λmax), which corresponds to electronic transitions between different energy levels. For a newly synthesized hydrazone of bexarotene (B63655) with paracetamol, the λmax was observed at 202 nm, with another peak at 252 nm. mu-varna.bg In comparison, the λmax for bexarotene is 264 nm. mu-varna.bg Such shifts in λmax provide valuable information about the structural changes in a molecule. The electronic spectra of compounds like (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzene (B151609) sulfonamide have been characterized using UV-Vis spectroscopy in solvents like DMSO. nih.gov

Solvatochromic Effects and Environment-Dependent Spectral Shifts

Solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed. This phenomenon is due to the differential solvation of the ground and excited states of the solute molecule. The UV-Vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide have been studied in different solvents to observe these shifts. researchgate.net The polarity of the solvent can significantly affect the position of the absorption bands. nih.gov Conjugated molecules containing both electron-donating and electron-withdrawing groups are particularly good candidates for studying solvatochromism. nih.gov

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid.

The crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide has been determined to be monoclinic with the space group C2/c. researchgate.net The unit cell parameters are a = 9.6643 (3) Å, b = 18.5534 (5) Å, c = 9.3072 (2) Å, and β = 95.5075 (14)°. researchgate.net This compound exhibits an intramolecular hydrogen bond between the NH group and a nitro oxygen atom, and an intermolecular hydrogen bond between the OH group and an amide oxygen atom, forming chains in the crystal. researchgate.netnih.gov

In contrast, the 3-nitro isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, is significantly less planar. nih.gov Its acetamido group is twisted out of the phenyl group plane by 9.0 (2)°, and the nitro group is twisted by 11.8 (2)°. nih.gov The hydrogen bonding pattern also differs, with the N-H group forming an intermolecular hydrogen bond to the acetamido oxygen atom. nih.gov

Another analog, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, crystallizes with torsion angles about the bonds to the benzene ring being less than 4°, with the exception of the nitro groups which are twisted out of the ring plane by 25.27 (3)° and 43.63 (2)°. researchgate.netnih.gov The N-H group in this molecule forms a bifurcated hydrogen bond. researchgate.netnih.gov

The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide is also monoclinic with the space group P21/n and reveals an intramolecular hydrogen bond. researchgate.netresearchgate.net Similarly, the crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide is monoclinic with the space group P21. researchgate.netsemanticscholar.org

Table 1: Crystallographic Data for N-(4-Hydroxy-2-nitrophenyl)acetamide and its Analogs
Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
N-(4-hydroxy-2-nitrophenyl)acetamide researchgate.net Monoclinic C2/c 9.6643 (3) 18.5534 (5) 9.3072 (2) 95.5075 (14)
N-(4-hydroxyphenyl)acetamide researchgate.net Monoclinic P 21/n 7.0781(2) 9.1934(2) 11.5751(2) 97.852(2)
2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide semanticscholar.org Monoclinic P21 9.7080(6) 5.3052(3) 19.8563(13) 98.554(2)
2-Chloro-N-(2,4-dinitrophenyl) acetamide researchgate.net Monoclinic P21/n - - - -

Compound Index

Determination of Molecular Geometry and Conformational Features

The molecular geometry and conformational features of N-(4-hydroxyphenyl)acetamide derivatives are significantly influenced by the position and nature of substituent groups on the phenyl ring. Studies on positional isomers of this compound reveal distinct variations in planarity and torsion angles.

For instance, the parent compound, N-(4-hydroxyphenyl)acetamide, deviates from planarity with a twist of 22.64(4) degrees around the C-N bond that connects the NH group to the phenyl ring. researchgate.net In the case of N-(4-hydroxy-2-nitrophenyl)acetamide, the molecule is nearly planar, with only a slight twist of 5.1(2)° about its central C7—N2 bond. researchgate.net Conversely, its isomer, N-(4-hydroxy-3-nitrophenyl)acetamide, is significantly less planar. nih.gov In this molecule, the acetamido group is twisted out of the phenyl group's plane by 9.0(2)°, and the nitro group is twisted by 11.8(2)°. nih.gov

Another analog, N-(4-methoxy-3-nitrophenyl)acetamide, demonstrates near coplanarity of the methoxy (B1213986) and acetamide groups with the phenyl ring. The torsion angle for C7—N1—C1—C2 is reported as 4.9(4)°, and the C1—N1—C7—O1 torsion angle is close to zero at 0.2(4)°. iucr.org The entire 12-atom methoxyphenylacetamide group in this molecule is almost planar, with a root-mean-square deviation of 0.042 Å. iucr.org However, the nitro group is twisted out of this plane. iucr.org

In a dinitro derivative, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the torsion angles concerning the bonds to the benzene ring are mostly under 4°. doaj.org The notable exceptions are the two nitro groups, which are significantly twisted out of the ring plane by 25.27(3)° and 43.63(2)°. doaj.org

CompoundKey Torsion Angles/DeviationsReference
N-(4-hydroxyphenyl)acetamide22.64(4)° twist about the C-N bond researchgate.net
N-(4-hydroxy-2-nitrophenyl)acetamideNearly planar, 5.1(2)° twist about the central C7-N2 bond researchgate.net
N-(4-hydroxy-3-nitrophenyl)acetamideAcetamido group twisted by 9.0(2)°, Nitro group twisted by 11.8(2)° nih.gov
N-(4-methoxy-3-nitrophenyl)acetamideC7—N1—C1—C2 torsion angle of 4.9(4)°, Nitro group twisted out of plane iucr.org
N-(4-Ethoxy-2,5-dinitrophenyl)acetamideNitro groups twisted by 25.27(3)° and 43.63(2)° doaj.org

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The crystal packing and supramolecular assembly of these compounds are predominantly governed by hydrogen bonding interactions, leading to the formation of distinct structural motifs. The nature and pattern of these hydrogen bonds vary significantly among the isomers.

In the crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide, the NH group engages in an intramolecular hydrogen bond with a nitro oxygen atom. researchgate.net Concurrently, the OH group participates in an intermolecular hydrogen bond with an amide oxygen atom of an adjacent molecule, which results in the generation of chains in the rsc.org direction. researchgate.net

The hydrogen-bonding pattern is different in N-(4-hydroxy-3-nitrophenyl)acetamide. Here, the N-H group forms an intermolecular hydrogen bond with the acetamido oxygen atom (N⋯O = 2.9079 (17) Å). nih.gov Its OH group is involved in a bifurcated O—H⋯(O,O) hydrogen bond, having an intramolecular component with the adjacent nitro group and an intermolecular component with a nitro oxygen atom of a neighboring molecule. nih.gov

For N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the N-H group forms a bifurcated hydrogen bond. This includes an intramolecular component to one of the nitro group's oxygen atoms and an intermolecular component to the other nitro group, which leads to the formation of chains propagating in the researchgate.net direction. doaj.org The structure is further stabilized by several weak C—H⋯O interactions. doaj.org

CompoundHydrogen Bonding PatternSupramolecular MotifReference
N-(4-hydroxy-2-nitrophenyl)acetamideIntramolecular N-H···O (nitro), Intermolecular O-H···O (amide)Chains along rsc.org researchgate.net
N-(4-hydroxy-3-nitrophenyl)acetamideIntermolecular N-H···O (amide), Bifurcated O-H···(O,O) (nitro)Complex network nih.gov
N-(4-Ethoxy-2,5-dinitrophenyl)acetamideBifurcated N-H···(O,O) (nitro), C-H···O interactionsChains along researchgate.net doaj.org

Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for quantitatively exploring intermolecular interactions within a crystal. While specific Hirshfeld analysis for this compound is not available, studies on analogous structures provide a framework for understanding the contributions of various intermolecular contacts to the crystal packing.

Generally, in acetamide derivatives, Hirshfeld surface analysis reveals that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most significant contributors to the crystal packing. For example, in N-(2-methoxyphenyl)acetamide, the analysis indicates that the most important contributions are from H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. nih.gov

In more complex structures, such as N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the contributions are more varied, with H⋯C/C⋯H (26.2%), H⋯H (20.9%), H⋯I/I⋯H (19.4%), and H⋯O/O⋯H (6.8%) being the most prominent. The red spots on the dnorm surface in these analyses typically highlight the most significant hydrogen bonding interactions. For this compound, it can be anticipated that O···H/H···O and N···H/H···N contacts, associated with the nitro, hydroxyl, and acetamido groups, would be highly significant in its Hirshfeld surface analysis.

Comparative Structural Analysis of Positional Isomers and Derivatives

A comparative analysis of the crystal structures of positional isomers of nitrated N-(4-hydroxyphenyl)acetamide reveals that the location of the nitro group profoundly affects both the molecular conformation and the supramolecular assembly.

The 2-nitro isomer (N-(4-hydroxy-2-nitrophenyl)acetamide) and the 3-nitro isomer (N-(4-hydroxy-3-nitrophenyl)acetamide) exhibit significant differences in their molecular planarity and hydrogen-bonding patterns. nih.gov The 2-nitro isomer is noted to be more planar than its 3-nitro counterpart in the solid state. nih.gov

The difference in hydrogen bonding is also stark. The 2-nitro isomer features an intramolecular N—H···O hydrogen bond, which is absent in the 3-nitro isomer. researchgate.netnih.gov Instead, the 3-nitro isomer displays a bifurcated O—H···(O,O) hydrogen bond, which is not observed in the 2-nitro isomer. nih.gov These variations in intermolecular forces, driven by the positional change of the nitro group, lead to different crystal packing arrangements and potentially different physicochemical properties.

The introduction of a second nitro group and an ethoxy group in N-(4-Ethoxy-2,5-dinitrophenyl)acetamide leads to further structural complexities. The two nitro groups are substantially twisted out of the phenyl ring plane, and the N-H group forms a bifurcated hydrogen bond, contributing to both intra- and intermolecular linkages. doaj.org

This comparative analysis underscores the critical role of substituent position in dictating the solid-state architecture of N-(4-hydroxyphenyl)acetamide derivatives. These findings provide a robust framework for predicting the structural properties of this compound.

Computational and Theoretical Investigations of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules in their ground state.

The initial step in any DFT study is the geometry optimization of the molecule, which determines its most stable three-dimensional conformation. For aromatic compounds like N-(4-Hydroxy-3,5-dinitrophenyl)acetamide, this involves establishing the planarity of the phenyl ring and the orientation of the acetamide (B32628) and nitro substituent groups.

Following optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For nitrated phenolic compounds, the HOMO is typically localized over the phenyl ring and the hydroxyl group, which are electron-rich regions. Conversely, the LUMO is often distributed over the electron-withdrawing nitro groups. This distribution facilitates intramolecular charge transfer from the phenyl ring towards the nitro groups.

Table 1: Representative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -7.5 to -6.5
LUMO -3.5 to -2.5
Energy Gap (ΔE) 4.0 to 4.5

Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would show significant negative potential around the oxygen atoms of the nitro groups and the carbonyl group of the acetamide moiety. The hydroxyl group's oxygen would also exhibit negative potential. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group and the amine, would be characterized by positive electrostatic potential. This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding.

In this compound, significant delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring and the nitro groups. These interactions, such as n → π* and π → π, contribute to the stabilization of the molecule. For instance, the lone pairs on the hydroxyl oxygen and the acetamide nitrogen would delocalize into the π orbitals of the phenyl ring, enhancing the electron density of the ring system.

Table 2: Illustrative NBO Interaction Energies (E(2))

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O) of Hydroxyl π*(C-C) of Ring > 5.0
LP(N) of Acetamide π*(C=O) > 20.0
π(C-C) of Ring π*(N-O) of Nitro > 2.0

Note: LP denotes a lone pair. These are representative values for key interactions.

Global and local reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. Fukui functions, in particular, are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

The Fukui function analysis for this compound would likely indicate that the carbon atoms of the phenyl ring attached to the nitro groups are susceptible to nucleophilic attack, while the oxygen and nitrogen atoms are more prone to electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules and to predict their electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be characterized by transitions involving the π electrons of the aromatic system and the non-bonding electrons of the substituents. The presence of the nitro and hydroxyl groups would likely lead to charge-transfer transitions, where an electron is promoted from an orbital primarily located on the electron-donating part of the molecule (phenyl ring and hydroxyl group) to an orbital on the electron-accepting part (nitro groups). These transitions are typically responsible for the absorption bands observed in the near-UV and visible regions of the spectrum.

Theoretical Prediction of Spectroscopic Data

Computational methods can also be used to predict various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations can provide vibrational frequencies and intensities, which, when compared with experimental IR and Raman spectra, allow for a detailed assignment of the vibrational modes of the molecule. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of the molecule. nih.gov

For this compound, theoretical vibrational analysis would help in identifying the characteristic stretching and bending frequencies associated with the O-H, N-H, C=O, and N-O bonds, as well as the vibrations of the aromatic ring.

Investigation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules like this compound are of great interest for applications in optoelectronics and photonics. Computational quantum chemical methods are powerful tools for predicting and understanding the NLO response of such compounds. The presence of electron-donating (hydroxy and acetamido groups) and strong electron-accepting (dinitro groups) moieties within the same molecule suggests a potential for significant NLO activity due to intramolecular charge transfer.

Theoretical investigations of NLO properties typically involve the calculation of the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations. For instance, studies on similar molecules, such as N-(3-nitrophenyl) acetamide, have employed the B3LYP functional with the 6-31G(d,p) basis set using a finite-field approach to compute the hyperpolarizability. researchgate.net This methodology allows for the determination of the components of the hyperpolarizability tensor and the total hyperpolarizability value.

The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also critical in understanding NLO behavior. A small HOMO-LUMO energy gap is indicative of a more facile intramolecular charge transfer, which can lead to a larger hyperpolarizability. researchgate.net For this compound, the nitro groups are expected to significantly lower the LUMO energy, while the hydroxy and acetamido groups would raise the HOMO energy, likely resulting in a small energy gap and enhanced NLO properties.

The theoretical NLO properties of this compound can be systematically investigated by computing the following parameters:

PropertyComputational MethodSignificance
Dipole Moment (µ)DFT (e.g., B3LYP)Indicates the asymmetry of the charge distribution, which is a prerequisite for second-order NLO activity.
Polarizability (α)DFT (e.g., B3LYP)Measures the linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β)DFT (e.g., B3LYP)Quantifies the second-order NLO response; a large value is desirable for NLO materials.
HOMO-LUMO Energy GapDFT (e.g., B3LYP)A smaller gap generally correlates with a larger hyperpolarizability due to easier charge transfer.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamic behavior of molecules. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can provide valuable insights into its accessible conformations and the energy landscape governing its dynamics.

The conformational flexibility of this molecule is primarily associated with the rotation around the C-N bond of the acetamido group and the C-O bond of the hydroxy group, as well as the orientation of the nitro groups relative to the phenyl ring. The planarity of the molecule can be significantly influenced by these rotations, which in turn affects its crystal packing and electronic properties.

While specific MD simulation studies on this compound are not found in the provided search results, computational studies on related acetamide derivatives often employ DFT to analyze conformational preferences and rotational barriers. For example, in a study of N-phenyl diacetamide, DFT calculations were used to determine the torsional barrier for the rotation of the phenyl ring. mdpi.com Similar DFT-based potential energy surface scans could be applied to this compound to identify its low-energy conformers, which can then be used as starting points for more extensive MD simulations.

The key aspects of conformational flexibility in this compound that can be investigated using molecular dynamics are summarized below:

Conformational FeatureRelevant Dihedral AnglesPotential Impact
Acetamido Group OrientationC-C-N-CInfluences crystal packing and intermolecular hydrogen bonding patterns.
Hydroxy Group OrientationC-C-O-HCan affect intramolecular hydrogen bonding with adjacent nitro groups.
Nitro Group OrientationO-N-C-CAffects the overall planarity and electronic conjugation of the molecule.

These simulations would provide a detailed understanding of the dynamic behavior of this compound in different environments, which is crucial for predicting its macroscopic properties.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a flexible organic molecule from its chemical diagram alone is a significant challenge in computational chemistry and materials science. For a molecule such as this compound, with its conformational flexibility, this task is particularly complex. Crystal structure prediction (CSP) methodologies aim to identify the most stable crystal packing arrangements, which correspond to the minima on the lattice energy surface.

A comprehensive CSP study typically involves a multi-step process. Initially, a wide range of possible crystal structures are generated using search algorithms. These structures are then ranked based on their calculated lattice energies, which are computed using force fields or more accurate quantum mechanical methods.

A notable example of a methodology applied to a similar complex molecule is the distributed computing framework used for the crystal structure prediction of N-(2-dimethyl-4,5-dinitrophenyl) acetamide. nih.gov This framework integrates several programs to perform a thorough search of the crystal structure landscape. The key components of such a methodology include:

Force Field Generation: A specific force field for the molecule is developed to accurately describe the intramolecular and intermolecular interactions.

Crystal Structure Sampling: A parallel genetic algorithm is employed to explore a vast number of potential crystal structures within various space groups and with different numbers of molecules in the asymmetric unit. nih.gov

Local Minimization: The generated crystal structures are subjected to local energy minimization to find the nearest lattice energy minimum.

Classification and Ranking: The minimized structures are then classified, sorted, and archived based on their calculated stability.

The challenges in CSP for flexible molecules like this compound arise from the need to adequately sample both the conformational space of the molecule and the possible packing arrangements. The relative energies of different conformers can change within the crystalline environment compared to the gas phase, further complicating the prediction.

The following table outlines the key steps and considerations in the crystal structure prediction of this compound:

StepDescriptionKey Challenges
Conformational AnalysisIdentification of low-energy conformers of the isolated molecule.Ensuring all relevant low-energy conformers are found.
Crystal Packing SearchGeneration of a large number of trial crystal structures for each conformer using various space groups.The vastness of the search space.
Lattice Energy CalculationComputation of the lattice energy for each trial structure to assess its stability, often using a combination of force fields and DFT.The accuracy of the energy model is crucial for correctly ranking the predicted structures.
Final Structure RankingRanking of the most stable predicted structures based on their lattice energies and comparison with any available experimental data.Polymorphism – the existence of multiple stable crystal structures – can make identifying the experimental form difficult.

By applying such rigorous computational methodologies, it is possible to gain significant insights into the likely crystal structures of N-(4--Hydroxy-3,5-dinitrophenyl)acetamide, which is fundamental for understanding its solid-state properties.

Supramolecular Chemistry and Intermolecular Interactions of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide in the Solid State

Characterization of Intra- and Intermolecular Hydrogen Bonding Networks

The crystal structure of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide and its analogs reveals a complex interplay of hydrogen bonds that are fundamental to their supramolecular assembly. The presence of hydroxyl, amide, and nitro functional groups provides multiple donor and acceptor sites for these interactions.

In related structures, such as N-(4-hydroxy-2-nitrophenyl)acetamide, the N-H group is involved in forming intermolecular hydrogen bonds. For instance, an N—H···O hydrogen bond to the acetamido oxygen atom has been observed with a donor-acceptor distance (N···O) of 2.9079 (17) Å and an N—H···O angle of 176.6 (19)°. The hydroxyl group in this analog participates in a bifurcated O—H···(O,O) hydrogen bond, featuring an intramolecular component with an adjacent nitro group (O···O distance of 2.6093 (17) Å) and a longer intermolecular component to a nitro oxygen atom of a neighboring molecule (O···O distance of 3.1421 (17) Å) nih.gov.

Table 1: Geometric Parameters of N-H...O and O-H...O Hydrogen Bonds in Related Acetamide (B32628) Structures

Interaction Type Donor (D) Acceptor (A) D-H (Å) H...A (Å) D...A (Å) D-H...A (°) Reference
N-H...O N O (acetamide) - - 2.9079 (17) 176.6 (19) nih.gov
O-H...(O,O) O O (nitro, intra) - - 2.6093 (17) - nih.gov

Crystal Engineering and Design Principles

The predictable formation of hydrogen-bonded networks is a cornerstone of crystal engineering. In N-(4-hydroxyphenyl)acetamide and its derivatives, the amide group often forms robust hydrogen-bonded synthons researchgate.netresearchgate.net. For example, the interplay between N—H···O and O—H···O hydrogen bonds can lead to the formation of chains or tapes, as seen in the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov. The specific arrangement of these synthons is influenced by the steric and electronic effects of the substituents on the phenyl ring. The nitro groups in this compound are strong hydrogen bond acceptors and can significantly influence the resulting supramolecular assembly.

Role of Substituents in Directing Supramolecular Assembly

Substituents on the phenyl ring play a critical role in directing the supramolecular assembly. The position and nature of these groups can alter the molecular conformation and the preferred hydrogen-bonding patterns. For instance, a comparison between N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer reveals significant differences in their solid-state planarity and hydrogen-bonding networks nih.gov. The 3-nitro isomer is noted to be less planar, with the acetamido and nitro groups twisted out of the phenyl plane nih.gov. This conformational difference directly impacts the types of intermolecular interactions that can form.

In N-(4-ethoxy-2,5-dinitrophenyl)acetamide, the nitro groups are substantially twisted out of the plane of the benzene (B151609) ring. The N-H group forms a bifurcated hydrogen bond with both an intramolecular and an intermolecular component to nitro groups, leading to the formation of chains nih.gov. This illustrates how the interplay between different functional groups (ethoxy, acetamido, and nitro groups) dictates the final supramolecular structure. The electron-withdrawing nature of the dinitro substituents in the title compound is expected to enhance the acidity of the phenolic and amide protons, thereby strengthening the hydrogen bonds they form.

Chemical Reactivity and Mechanistic Investigations of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide

Hydrolysis and Other Transformations of the Acetamide (B32628) Moiety

The acetamide group in N-(4-Hydroxy-3,5-dinitrophenyl)acetamide can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 4-amino-2,6-dinitrophenol (B106971) and acetic acid. The reaction mechanism is analogous to that of other N-aryl acetamides.

Under alkaline conditions, the hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide group. This forms a tetrahedral intermediate, which then collapses to yield the products. The rate of this reaction is influenced by the nature of the substituents on the aromatic ring. A study on the alkaline hydrolysis of various para-substituted acetanilides revealed that electron-withdrawing groups, such as a nitro group, increase the rate of hydrolysis. researchgate.net This is attributed to the stabilization of the negative charge that develops on the nitrogen atom in the transition state. Given the presence of two nitro groups in this compound, a relatively facile alkaline hydrolysis can be anticipated compared to unsubstituted acetanilide (B955).

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The following table presents a comparison of the second-order rate constants for the alkaline hydrolysis of acetanilide and p-nitroacetanilide, illustrating the effect of an electron-withdrawing group.

Table 1: Rate Constants for Alkaline Hydrolysis of Substituted Acetanilides at 25°C

Compound Substituent k (M⁻¹s⁻¹)
Acetanilide H 1.5 x 10⁻³

Data adapted from a study on the alkaline hydrolysis of acetanilides. researchgate.net

Reactions Involving the Hydroxyl Group (e.g., Acid-Base Behavior, Derivatization)

The phenolic hydroxyl group in this compound is significantly more acidic than that of phenol (B47542) itself. This increased acidity is a direct consequence of the strong electron-withdrawing and resonance-stabilizing effects of the two nitro groups at the ortho and para positions relative to the hydroxyl group. quora.com Upon deprotonation, the resulting phenoxide ion is stabilized by delocalization of the negative charge onto the nitro groups.

Table 2: pKa Values of Phenol and Selected Nitrophenols

Compound pKa
Phenol 9.95
2,4-Dinitrophenol (B41442) 4.09 drugbank.com

The hydroxyl group can undergo typical derivatization reactions, such as alkylation to form ethers and acylation to form esters. These reactions would typically be carried out under basic conditions to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Similarly, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would produce the ester derivative.

Nucleophilic Aromatic Substitution on the Dinitrophenyl Ring

The dinitrophenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The two nitro groups strongly withdraw electron density from the aromatic ring, making it susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. wikipedia.org

In principle, a sufficiently strong nucleophile could displace one of the nitro groups. The feasibility of such a reaction depends on the nature of the nucleophile and the reaction conditions. While the nitro group is not a typical leaving group in SNAr reactions, its displacement from highly activated aromatic rings has been reported. researchgate.net For example, studies on the reaction of 1,4-dinitrobenzene (B86053) with carbanions in the gas phase have shown the displacement of a nitro group. nih.gov

Common nucleophiles that could potentially react with this compound in an SNAr fashion include amines, alkoxides, and thiolates. The reaction would proceed through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro and acetamido groups.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound is dominated by the redox activity of the two nitro groups. Nitroaromatic compounds are well-known to be electrochemically active and typically undergo reduction in a series of steps.

Cyclic voltammetry studies of similar nitroaromatic compounds, such as dinitrophenols, reveal that the reduction of the nitro groups is generally an irreversible process and occurs at negative potentials. researchgate.netresearchgate.net The exact reduction potential is influenced by factors such as the pH of the medium and the substitution pattern on the aromatic ring.

The reduction of a nitro group is a multi-electron process. In aqueous media, the nitro group is typically reduced to a hydroxylamine (B1172632) derivative in a four-electron, four-proton step. This can be followed by a further two-electron, two-proton reduction to the corresponding amine. researchgate.net

The expected reduction pathway for the nitro groups in this compound is as follows:

First reduction step (4e⁻, 4H⁺): The two nitro groups are reduced to hydroxylamino groups.

Second reduction step (4e⁻, 4H⁺): The hydroxylamino groups are further reduced to amino groups.

The cyclic voltammogram of this compound would be expected to show one or more cathodic peaks corresponding to these reduction processes. The presence of two nitro groups may lead to complex voltammetric behavior with the possibility of stepwise reduction of each group. For instance, the electrochemical reduction of 2,4-dinitrophenol on a modified electrode showed two distinct reduction peaks, corresponding to the reduction of the 4-nitro and 2-nitro groups, respectively. researchgate.net

Table 3: General Electrochemical Reduction Pathway of Aromatic Nitro Groups

Step Reactant Product Electrons Transferred Protons Consumed
1 R-NO₂ R-NHOH 4 4

Design and Synthesis of Functional Derivatives and Analogs of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide

Synthesis of Structurally Modified Phenylacetamide Derivatives

The synthesis of derivatives based on the N-(4-Hydroxy-3,5-dinitrophenyl)acetamide structure is a focal point of contemporary chemical research. These efforts are primarily directed at creating new molecules with tailored characteristics by altering the foundational phenylacetamide framework. Key strategies involve repositioning the hydroxyl and nitro groups, introducing a wide range of substituents onto the phenyl ring, and incorporating various heterocyclic structures.

Variations in the Hydroxyl and Nitro Group Positions

The specific placement of hydroxyl and nitro groups on the phenyl ring is a critical determinant of a molecule's properties. Synthetic chemists have explored the synthesis of various isomers to understand the impact of these positional changes.

For instance, N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-hydroxy-3-nitrophenyl)acetamide have been synthesized to investigate how the nitro group's location relative to the hydroxyl and acetamido groups affects molecular structure and bonding. nih.gov The synthesis of the 2-nitro isomer can be achieved through the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride (B1165640). nih.gov It has been observed that the 2-nitro and 3-nitro isomers exhibit significant differences in their solid-state molecular planarity and hydrogen bonding patterns. nih.gov The crystal structure of N-(4-hydroxy-3-nitrophenyl)acetamide is noted to be significantly less planar compared to the 2-nitro isomer. nih.gov

Further modifications include altering the hydroxyl group itself. An example is the synthesis of N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, a dinitro derivative of phenacetin. nih.gov This compound was synthesized via the nitration of 4-acetamidophenetole (phenacetin) using a nitric acid–sulfuric acid mixture. nih.gov In this derivative, the hydroxyl group is replaced by an ethoxy group, and the nitro groups are positioned at the 2 and 5 locations. Structural analysis revealed that the nitro groups are twisted out of the plane of the benzene (B151609) ring by 25.27° and 43.63°, respectively. nih.govdoaj.org

These examples highlight how shifting the positions of the nitro and hydroxyl groups, or modifying the hydroxyl group, leads to distinct structural isomers with unique physicochemical characteristics.

Introduction of Diverse Substituents on the Phenyl Ring

Introducing a variety of substituents onto the phenyl ring is a common and effective strategy for creating a wide range of phenylacetamide derivatives. This approach allows for fine-tuning the electronic and steric properties of the molecule.

Synthetic efforts have produced compounds with various functional groups, as detailed in the table below.

Derivative Name Substituent(s) Introduced Precursor/Method Reference
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamideAcetyl groupNitration of N-(4-acetyl-3-hydroxyphenyl)acetamide with nitric acid and acetic anhydride in dichloromethane (B109758). chemicalbook.com
N-(4,5-dimethyl-2-nitro-phenyl)-acetamideTwo methyl groupsAcetylation of 4,5-dimethyl-2-nitroaniline (B181755) with acetic anhydride. chemicalbook.com
2-(4-Fluorophenyl)-N-phenylacetamide derivativesFluoro group (on a separate phenyl ring attached to the acetyl group)Not detailed in abstract. nih.gov
2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628)Chloro group (on the acetyl group), two nitro groupsNot detailed in abstract. researchgate.net

The synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide involves the nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide. chemicalbook.com This reaction introduces a nitro group ortho to the hydroxyl group and also results in the formation of its isomer, N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide. chemicalbook.com Similarly, N-(4,5-dimethyl-2-nitro-phenyl)-acetamide is synthesized from 4,5-dimethyl-2-nitroaniline and acetic anhydride. chemicalbook.com

These synthetic modifications demonstrate the versatility of the phenylacetamide scaffold in accommodating a wide range of functional groups, each imparting unique properties to the resulting derivative. The versatility of nitro compounds in organic synthesis is well-recognized, as the nitro group's electron-withdrawing nature facilitates various chemical reactions and can be transformed into other functional groups. mdpi.com

Incorporation of Heterocyclic Moieties

A more advanced synthetic strategy involves the incorporation of heterocyclic rings into the phenylacetamide structure. This approach can dramatically alter the molecule's three-dimensional shape, solubility, and potential for intermolecular interactions.

Several studies have focused on linking heterocyclic systems to a dinitrophenyl group. For example, researchers have developed a method for the synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole. researchgate.net This was achieved by the arylation of 4-methyl-3(5)-nitropyrazole with 1,3,5-trinitrobenzene (B165232), followed by nitration. researchgate.net This work demonstrates the possibility of directly linking a dinitrophenyl moiety to a pyrazole (B372694) ring.

Another relevant example is the synthesis of polyfunctionalized pyrroles through the ring transformation of N-hydroxy-3,5-dinitro-4-pyridone. researchgate.netumich.edu In this reaction, the pyridone ring is transformed, leading to a new pyrrole-based structure. umich.edu This highlights a sophisticated method for generating complex heterocyclic systems from dinitro-substituted precursors.

The synthesis of 4,6-dinitrobenzo[b]furans from 1,3,5-trinitrobenzene represents another pathway to heterocyclic derivatives. researchgate.net This process involves the acid-catalyzed cyclization of O-3,5-dinitrophenylketoximes, which are themselves derived from the reaction of ketoximes with 1,3,5-trinitrobenzene. researchgate.net

These examples showcase the diverse synthetic routes available for integrating heterocyclic structures, leading to novel compounds with significantly altered architectures compared to the simple phenylacetamide core.

Structure-Property Relationship Studies in Dinitrophenyl Acetamide Series

Understanding the relationship between a molecule's structure and its properties is a fundamental goal of chemical synthesis. In the dinitrophenyl acetamide series, research has focused on how specific structural features influence physicochemical characteristics such as molecular geometry, hydrogen bonding, and optical properties.

The relative positions of substituents have a profound impact on molecular planarity and intermolecular interactions. A comparison of N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer reveals significant structural differences. nih.gov The 2-nitro isomer is more planar, while in the 3-nitro isomer, the acetamido and nitro groups are twisted out of the phenyl plane by 9.0° and 11.8°, respectively. nih.gov These geometric differences also lead to different hydrogen-bonding patterns in the solid state. nih.gov

Similarly, in N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the nitro groups are significantly twisted out of the benzene ring plane, and the N-H group forms a bifurcated hydrogen bond, with both intramolecular and intermolecular components. nih.govdoaj.org

Chemical and Materials Science Applications of N 4 Hydroxy 3,5 Dinitrophenyl Acetamide and Its Derivatives

Development as Chemosensors for Specific Analytes (e.g., Anions, Metal Ions)

Derivatives of N-(4-Hydroxy-3,5-dinitrophenyl)acetamide have emerged as promising candidates for the development of chemosensors, particularly for the colorimetric detection of anions. The sensing mechanism of these compounds is often attributed to the acidic nature of the N-H proton of the acetamide (B32628) group and the O-H proton of the hydroxyl group. These protons can engage in hydrogen bonding with anions, leading to a change in the electronic properties of the molecule and a subsequent color change.

Research has demonstrated that dinitrophenyl hydrazone derivatives, which share the dinitrophenyl moiety, can act as effective colorimetric probes for various anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), cyanide (CN⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) nih.govmdpi.com. The interaction between the chemosensor and the anion typically involves deprotonation of the NH and OH groups, which can be observed through spectrophotometric titrations and ¹H NMR studies nih.govmdpi.com.

The presence of nitro groups on the phenyl ring enhances the acidity of the proton-donating groups, thereby improving the sensitivity and selectivity of the chemosensor. For instance, a dinitrophenyl hydrazone functionalized with a quinoline (B57606) moiety exhibited a remarkable sensitivity to CN⁻ with a limit of detection of 0.35 µM nih.govmdpi.com. The color change observed upon anion binding, often from yellow to magenta or red, allows for "naked-eye" detection, which is a significant advantage for practical applications nih.govmdpi.com.

The following table summarizes the anion sensing properties of some dinitrophenyl derivatives:

Derivative TypeTarget AnionsDetection MethodKey Findings
Dinitrophenyl hydrazonesF⁻, CH₃COO⁻, CN⁻, H₂PO₄⁻Colorimetric/SpectrophotometricVisible color change from light yellow to magenta; deprotonation of NH and OH groups. nih.govmdpi.com
Nitrophenyl thiourea-based sensorsSO₄²⁻, F⁻, AcO⁻ColorimetricDistinct color changes from colorless to yellow or yellowish due to hydrogen bonding. researchgate.net
Porphyrin-based dinitrophenyl receptorsF⁻, AcO⁻, H₂PO₄⁻Colorimetric/UV-Vis/¹H NMRDramatic color change due to interaction with the nitrophenylazo phenolic OH group.

While direct studies on this compound as a chemosensor are limited, the extensive research on its derivatives underscores the potential of this core structure in the design of new and efficient chemical sensors.

Applications in Dye Chemistry and as Analytical Reagents

The chromophoric nature of the dinitrophenyl group makes this compound and its derivatives valuable in the field of dye chemistry. The presence of electron-withdrawing nitro groups and an electron-donating hydroxyl group on the aromatic ring can give rise to intense colors.

A notable example is the derivative N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (BDAP), which is utilized as a black dye in the textile industry. The azo linkage in conjunction with the dinitrophenyl and diethylaminophenyl moieties creates an extended conjugated system responsible for its deep color. While BDAP is a derivative, its use highlights the potential of the this compound scaffold in the synthesis of new dyestuffs.

In the realm of analytical reagents, the ability of this compound derivatives to exhibit distinct color changes in the presence of specific analytes, as discussed in the chemosensor section, also positions them as potential analytical reagents for qualitative and quantitative analysis. For instance, their use in colorimetric test kits for environmental or industrial monitoring of certain anions is a plausible application.

Investigation for Potential in Organic Electronics and Optoelectronic Materials

Currently, there is a lack of specific research findings on the application of this compound and its derivatives in the fields of organic electronics and optoelectronic materials. The synthesis of aniline-based amides and the investigation of their nonlinear optical (NLO) properties through density functional theory (DFT) methods have been reported for related compounds, suggesting a potential avenue for future research into the optoelectronic characteristics of this compound derivatives nih.gov. The presence of donor and acceptor groups within the molecular structure is a key feature for NLO materials, and the subject compound possesses such characteristics.

Utilization as Precursors for Advanced Organic Synthesis

While this compound itself is a synthetically accessible molecule, its direct and widespread use as a precursor for advanced organic synthesis is not extensively documented in the available literature. However, the synthesis of related compounds, such as N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide, involves the nitration of a precursor molecule, indicating that the core structure can be accessed and modified through standard organic reactions mdpi.com. The functional groups present on the molecule, including the nitro, hydroxyl, and acetamide groups, offer multiple sites for further chemical transformations, suggesting its potential as a building block in the synthesis of more complex molecules.

Environmental Applications (e.g., Wastewater Treatment Related Reagents)

Based on the conducted research, there is no available information on the specific environmental applications of this compound or its derivatives, such as in wastewater treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-Hydroxy-3,5-dinitrophenyl)acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Begin with a phenol derivative (e.g., 4-hydroxyacetophenone) as the precursor. Introduce nitro groups via nitration using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Acetylate the amino group (if present) using acetic anhydride in a basic medium (e.g., pyridine) to form the acetamide moiety .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (λmax ~255 nm, similar to structurally related acetamides) .
    • Key Considerations : Nitration regioselectivity must be validated via NMR or X-ray crystallography, as competing substitution patterns (e.g., para vs. ortho) may arise .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Workflow :

  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and acetamide methyl protons (δ 2.1–2.3 ppm) .
  • X-ray Diffraction : Resolve ambiguities in nitro group orientation and hydrogen-bonding networks using single-crystal studies .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Profile :

  • Similar nitroaromatic acetamides exhibit respiratory and dermal irritation .
  • Thermal decomposition releases toxic NOx vapors; use fume hoods and personal protective equipment (PPE) .
    • Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for nitroaromatic acetamides?

  • Case Study : Conflicting NMR signals may arise from tautomerism or rotational barriers.

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict chemical shifts and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., DMSO vs. CDCl₃) .
    • Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm nitro group positioning .

Q. What are the challenges in predicting the crystal structure of this compound?

  • Methodology :

  • Distributed Computing : Use force fields (e.g., Dreiding) to model polymorphs, accounting for hydrogen bonding between hydroxyl and nitro groups .
  • Energy Minimization : Compare lattice energies of predicted vs. experimental structures to identify stable forms .
    • Limitations : Flexibility in the acetamide side chain increases computational complexity, requiring hybrid QM/MM approaches .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Charge Distribution : Nitro groups withdraw electron density, activating the phenyl ring for electrophilic attacks at meta positions .
  • Hammett Analysis : Use σ⁺ values to predict substituent effects on reaction rates (e.g., SNAr reactions with amines) .
    • Experimental Validation : Monitor reaction intermediates via LC-MS and compare with DFT-predicted transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.